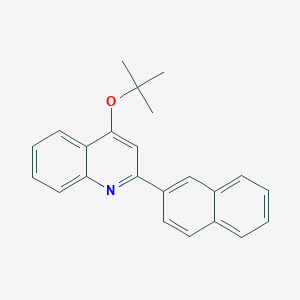

4-(Tert-butoxy)-2-(2-naphthyl)quinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C23H21NO |

|---|---|

Molecular Weight |

327.4 g/mol |

IUPAC Name |

4-[(2-methylpropan-2-yl)oxy]-2-naphthalen-2-ylquinoline |

InChI |

InChI=1S/C23H21NO/c1-23(2,3)25-22-15-21(24-20-11-7-6-10-19(20)22)18-13-12-16-8-4-5-9-17(16)14-18/h4-15H,1-3H3 |

InChI Key |

DZTZHJDMFZXGLS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC1=CC(=NC2=CC=CC=C21)C3=CC4=CC=CC=C4C=C3 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization Techniques for 4 Tert Butoxy 2 2 Naphthyl Quinoline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Molecular Architecture Confirmation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds. For a molecule such as 4-(Tert-butoxy)-2-(2-naphthyl)quinoline, a combination of ¹H, ¹³C, and various 2D NMR techniques would be utilized to confirm its architecture.

In the ¹H NMR spectrum, the protons of the quinoline (B57606) and naphthalene (B1677914) ring systems would exhibit characteristic chemical shifts in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the quinoline ring would show distinct coupling patterns (doublets, triplets, and doublets of doublets) that allow for their specific assignment. The protons of the 2-naphthyl group would also present a complex series of multiplets. A key indicator in the ¹H NMR spectrum would be a singlet in the upfield region (around δ 1.4-1.7 ppm), corresponding to the nine equivalent protons of the tert-butoxy (B1229062) group.

The ¹³C NMR spectrum would provide complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbon atoms of the quinoline and naphthalene rings would resonate in the downfield region (δ 120-160 ppm). The quaternary carbon of the tert-butyl group would appear around δ 30-35 ppm, while the methyl carbons would produce a signal around δ 28-30 ppm. The carbon atom of the tert-butoxy group attached to the quinoline ring would be observed further downfield.

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are predicted values based on general knowledge of similar structures, as specific experimental data is unavailable.)

| Protons | Predicted Chemical Shift (δ, ppm) |

| tert-Butyl (9H) | 1.4 - 1.7 (singlet) |

| Quinoline & Naphthyl Protons (12H) | 7.0 - 9.0 (multiplets) |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on general knowledge of similar structures, as specific experimental data is unavailable.)

| Carbon Atoms | Predicted Chemical Shift (δ, ppm) |

| tert-Butyl (CH₃) | 28 - 30 |

| tert-Butyl (quaternary C) | 30 - 35 |

| Aromatic Carbons | 120 - 160 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be employed to accurately determine its molecular weight. iipseries.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display a series of characteristic absorption bands.

Key expected absorptions would include C-H stretching vibrations from the aromatic rings and the tert-butyl group. The aromatic C-H stretches would appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the tert-butyl group would be observed just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline and naphthalene aromatic rings would be visible in the 1500-1650 cm⁻¹ region. A significant band corresponding to the C-O stretching of the ether linkage in the tert-butoxy group would be expected in the 1050-1250 cm⁻¹ range.

X-ray Crystallography for Definitive Solid-State Structure Elucidation and Stereochemical Assignment

The resulting crystal structure would unambiguously confirm the connectivity of the tert-butoxy group at the 4-position and the 2-naphthyl group at the 2-position of the quinoline core. It would also reveal the planarity of the aromatic ring systems and the orientation of the substituents relative to the quinoline plane. For related quinoline structures, the naphthalene and quinoline groups have been observed to be nearly coplanar. nih.gov This detailed structural information is crucial for understanding intermolecular interactions in the solid state and for computational modeling studies.

Theoretical and Computational Investigations of 4 Tert Butoxy 2 2 Naphthyl Quinoline

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. nih.gov For a molecule like 4-(tert-butoxy)-2-(2-naphthyl)quinoline, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G(d,p) or 6-311++G(d,p), would be performed to optimize the molecular geometry to its lowest energy state. bohrium.comcnr.itacadpubl.eu From this optimized structure, various electronic and reactivity parameters can be determined. researchgate.net

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. rsc.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. arabjchem.org The energy gap (ΔE) between the HOMO and LUMO is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. rsc.orgnih.gov

For quinoline (B57606) derivatives, the HOMO is typically distributed over the electron-rich parts of the molecule, while the LUMO is localized on the electron-deficient regions. acs.org In this compound, the extended π-system of the quinoline and naphthyl rings would be expected to be the primary location of these orbitals. The tert-butoxy (B1229062) group, being an electron-donating group, would likely influence the energy and distribution of the HOMO.

Table 1: Representative Frontier Molecular Orbital Energies for a Quinoline Derivative

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| Energy Gap (ΔE) | 4.7 |

Note: The data in this table is illustrative for a generic quinoline derivative and not specific to this compound.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. acadpubl.eunih.gov The MEP map displays regions of varying electron density, with red indicating electron-rich areas (negative potential) and blue representing electron-poor areas (positive potential). nih.gov

For this compound, the nitrogen atom in the quinoline ring is expected to be a region of high electron density (red), making it a likely site for electrophilic attack. The hydrogen atoms and the regions around the bulky tert-butoxy and naphthyl groups might show a more positive potential (blue). Analysis of Mulliken charge distributions can further quantify the partial charges on each atom, providing a more detailed picture of the charge distribution. researchgate.net

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are employed to study the three-dimensional structure and flexibility of molecules. For a compound with rotatable bonds like this compound, conformational analysis is essential to understand its preferred shapes and the energy barriers between them. mdpi.com

The presence of single bonds connecting the tert-butoxy and naphthyl groups to the quinoline core allows for rotational freedom. The tert-butoxy group can rotate around the C-O bond, and the naphthyl group can rotate around the C-C bond. These rotations give rise to different conformers with varying energies.

Computational methods can be used to perform a potential energy surface scan by systematically rotating these bonds and calculating the energy at each step. This analysis helps identify the most stable conformers (energy minima) and the transition states (energy maxima) that represent the rotational barriers. The relative energies of these conformers determine their population at a given temperature.

The bulky tert-butoxy and naphthyl groups introduce significant steric hindrance, which plays a crucial role in determining the molecule's final geometry. acs.orgacs.org This steric clash can force the rings and substituent groups to twist out of planarity to find a more stable, lower-energy conformation. This deviation from planarity can, in turn, affect the molecule's electronic properties, such as the extent of π-conjugation. Molecular dynamics simulations can provide further insights into how this steric hindrance affects the molecule's behavior over time.

Molecular Docking Simulations for Predictive Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor or an enzyme. nih.govnih.gov This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug candidate and its biological target. researchgate.netnih.govmdpi.com

For this compound, docking studies could be performed against various known biological targets of quinoline derivatives, such as DNA gyrase, topoisomerase, or various kinases. mdpi.comresearchgate.net The simulation would place the molecule in the active site of the target and calculate a docking score, which is an estimate of the binding affinity. nih.gov The results would also reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that stabilize the ligand-target complex. researchgate.net

Table 2: Representative Molecular Docking Results for a Quinoline-based Inhibitor

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| EGFR Kinase | -9.2 | MET793, LYS745, ASP855 |

| Topoisomerase II | -8.5 | ARG485, GLY759, TYR804 |

| HIV Reverse Transcriptase | -10.1 | LYS101, TYR181, VAL106 |

Note: The data in this table is illustrative for a generic quinoline derivative and not specific to this compound.

Computational Prediction of Binding Modes with Academic Target Proteins (e.g., Enzymes)

Molecular docking is a primary computational technique used to predict the binding orientation of a small molecule (ligand) to a macromolecular target, such as an enzyme or receptor. For quinoline derivatives, molecular docking studies have been instrumental in elucidating potential mechanisms of action for a variety of biological activities, including anticancer, antibacterial, and antiviral effects.

In a typical molecular docking study involving a quinoline derivative, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The quinoline derivative is then computationally placed into the binding site of the protein in various possible conformations and orientations. Scoring functions are used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction.

For instance, studies on quinoline derivatives as potential inhibitors of HIV reverse transcriptase have utilized molecular docking to predict their binding modes within the enzyme's active site. These studies have shown that the quinoline scaffold can form crucial interactions, such as hydrogen bonds and pi-pi stacking, with key amino acid residues, thereby inhibiting the enzyme's function. nih.gov Similarly, docking studies of quinoline derivatives into the active sites of bacterial enzymes like DNA gyrase have helped in understanding their antibacterial mechanism. mdpi.com

While no specific docking studies for this compound have been reported, its structure suggests potential interactions. The planar quinoline and naphthyl rings could engage in pi-pi stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in a protein's binding pocket. The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, while the tert-butoxy group, being bulky, could occupy a hydrophobic pocket.

Table 1: Representative Academic Target Proteins for Quinoline Derivatives in Docking Studies

| Target Protein | PDB ID | Therapeutic Area | Potential Interactions with Quinoline Scaffold |

| HIV Reverse Transcriptase | 4I2P | Antiviral (HIV) | Pi-pi stacking, hydrogen bonding nih.gov |

| DNA Gyrase | 5BTM | Antibacterial | Hydrogen bonding, hydrophobic interactions mdpi.com |

| Topoisomerase II | 5GWK | Anticancer | Intercalation, hydrogen bonding mdpi.com |

| CB1a Protein | 2IGR | Anticancer | Hydrogen bonding, residual interactions nih.govsemanticscholar.org |

Analysis of Binding Site Interactions and Ligand Efficiency in silico

Following the prediction of a binding mode, a detailed analysis of the interactions between the ligand and the protein is performed. This involves identifying specific hydrogen bonds, hydrophobic interactions, electrostatic interactions, and van der Waals forces that contribute to the binding affinity. For quinoline derivatives, the aromatic rings are often involved in hydrophobic and pi-stacking interactions, which are crucial for anchoring the molecule in the binding site. mdpi.com

Ligand efficiency (LE) is a metric used in drug discovery to evaluate how effectively a molecule binds to its target, considering its size. It is calculated as the binding affinity (in terms of pKi or pIC50) divided by the number of non-hydrogen atoms. A higher LE indicates that a smaller molecule can achieve a potent interaction, which is a desirable characteristic for a drug candidate. While specific ligand efficiency data for this compound is unavailable, in silico methods can be used to estimate its binding affinity to various targets, which would be the first step in calculating its theoretical ligand efficiency.

Quantitative Structure-Activity Relationship (QSAR) Studies for Design Principles

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

Development of Predictive Models based on Molecular Descriptors for Quinoline Derivatives

QSAR studies on quinoline derivatives have been widely conducted to develop predictive models for various biological activities, including antitubercular, antimalarial, and anticancer effects. nih.govnih.gov These models are built using a set of known quinoline derivatives with their experimentally determined biological activities.

The first step in developing a QSAR model is to calculate a set of molecular descriptors for each compound in the dataset. These descriptors are numerical values that represent different aspects of the molecule's structure, such as its physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., dipole moment, partial charges), and topological features (e.g., branching indices, connectivity indices).

Once the descriptors are calculated, statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical equation that correlates the descriptors with the biological activity. The predictive power of the resulting QSAR model is then validated using internal and external validation techniques. mdpi.com

Table 2: Common Molecular Descriptors Used in QSAR Studies of Quinoline Derivatives

| Descriptor Type | Examples | Information Encoded |

| Physicochemical | LogP, Molecular Weight, Molar Refractivity | Lipophilicity, size, polarizability |

| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Charges | Electron distribution, reactivity |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Molecular shape and branching |

| 3D-QSAR Fields | Steric (CoMFA), Electrostatic (CoMFA/CoMSIA) | 3D shape and electronic properties |

Elucidation of Structural Features Governing Biological Activity Trends

A well-validated QSAR model can not only predict the activity of new compounds but also provide insights into the structural features that are important for biological activity. By analyzing the descriptors that are included in the QSAR equation, researchers can understand which molecular properties are positively or negatively correlated with the desired activity.

For example, a QSAR study on a series of antimalarial quinoline derivatives might reveal that a positive coefficient for a descriptor related to lipophilicity (like logP) indicates that increasing the lipophilicity of the molecule could lead to higher antimalarial activity. nih.gov Conversely, a negative coefficient for a steric descriptor might suggest that bulky substituents in a particular region of the molecule are detrimental to its activity.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide even more detailed insights by generating contour maps that visualize the regions around the aligned molecules where changes in steric, electrostatic, hydrophobic, and hydrogen-bonding properties would likely affect the biological activity. nih.govmdpi.com For instance, a CoMFA map might show a green-colored region near a specific position on the quinoline ring, indicating that a bulky substituent in that area would be favorable for activity.

Structure Activity Relationship Sar Studies and Rational Design Principles for 4 Tert Butoxy 2 2 Naphthyl Quinoline Analogues

Role of the Tert-butoxy (B1229062) Substituent in Modulating Molecular Interactions

The tert-butoxy group at the 4-position of the quinoline (B57606) ring is a critical determinant of the molecule's pharmacological profile, exerting influence through both steric and electronic effects.

The most prominent feature of the tert-butoxy group is its significant steric bulk. This size and three-dimensional shape can profoundly impact how the molecule fits into a receptor's binding pocket. nih.govcore.ac.uk The large, umbrella-like nature of the tert-butyl moiety can create a "steric shield," which may either enhance binding by occupying a large hydrophobic pocket or hinder it by clashing with the receptor's architecture. core.ac.uk

This steric hindrance can be a key tool in rational drug design for achieving selectivity. researchgate.net If a target receptor possesses a suitably large and accommodating hydrophobic cavity, the tert-butoxy group can establish extensive van der Waals interactions, leading to high-affinity binding. Conversely, for off-target receptors with smaller or more constrained binding sites, the bulky group would create steric clashes, preventing effective binding and thereby improving the compound's selectivity profile. The introduction of bulky alkyl groups, such as a t-butyl group, has been strategically used to block metabolism at specific sites, altering the molecule's half-life and enhancing its efficacy. researchgate.net

| Analogue Position 4 Substituent | Relative Steric Bulk | Predicted Effect on Receptor Binding | Rationale |

|---|---|---|---|

| -O-C(CH₃)₃ (Tert-butoxy) | Very High | Potentially high affinity and selectivity if the target has a large hydrophobic pocket. | Occupies a large volume, maximizing van der Waals forces in a complementary pocket while preventing binding in smaller, off-target sites. nih.govcore.ac.uk |

| -O-CH(CH₃)₂ (Isopropoxy) | High | May retain significant activity but with potentially altered selectivity. | Reduces steric hindrance, possibly allowing for binding to a wider range of receptors. |

| -O-CH₂CH₃ (Ethoxy) | Medium | Likely reduced affinity if a large pocket is required for optimal binding. | Fails to fully occupy the large hydrophobic pocket, leading to weaker interactions. |

| -O-CH₃ (Methoxy) | Low | Significant loss of affinity is expected if bulk is a key driver of activity. | Minimal steric footprint, unable to form the extensive hydrophobic contacts provided by the tert-butoxy group. |

Electronically, the tert-butyl group is known to be weakly electron-donating through hyperconjugation. nih.gov This effect can increase the electron density of the oxygen atom and, by extension, influence the electronic properties of the entire quinoline ring system. This modulation of the ring's electron distribution can affect its ability to participate in crucial binding interactions such as hydrogen bonding or π-cation interactions. The insertion of tert-butyl groups can raise the energy of the Lowest Unoccupied Molecular Orbital (LUMO), a change attributed to this hyperconjugation effect. nih.gov While often considered secondary to its steric influence, the electronic contribution of the tert-butoxy group should not be disregarded, as subtle changes in a molecule's electrostatic potential can significantly alter its binding affinity and biological activity. chemrxiv.org

Significance of the 2-Naphthyl Moiety in Conferring Specific Biological Attributes

The 2-naphthyl group at the C-2 position is a large, planar, and lipophilic moiety that plays a pivotal role in anchoring the molecule to its biological target through non-covalent interactions.

The extended aromatic system of the naphthalene (B1677914) ring is ideally suited for engaging in π-π stacking interactions with aromatic amino acid residues—such as phenylalanine, tyrosine, and tryptophan—within a receptor's binding site. probiologists.com These stacking interactions are a fundamental force in molecular recognition, contributing significantly to the stability of the ligand-receptor complex. probiologists.comchemrxiv.org The planarity of the naphthyl group allows for optimal orbital overlap with the aromatic side chains of these amino acids, maximizing the attractive forces.

Furthermore, the naphthyl moiety makes a substantial hydrophobic contribution to binding. acs.orgacs.org Its large, nonpolar surface area is highly effective at displacing water molecules from the binding pocket, a process that is entropically favorable and a major driving force for ligand binding. The combination of specific π-stacking and general hydrophobic interactions makes the 2-naphthyl group a powerful "anchor" for the molecule. nih.gov

A 2-naphthyl substituent results in a more linear, elongated molecular shape, whereas a 1-naphthyl substituent creates a more "kinked" or angular geometry. This conformational change directly affects how the naphthyl ring can orient itself within the binding site to engage in optimal π-stacking and hydrophobic interactions. acs.org In some studies on bioactive compounds, the 1-naphthyl head has been found to be preferable over 2-naphthyl prototypes, suggesting that its specific polarizability and geometry can better modulate binding against certain targets. nih.gov Conversely, other SAR studies have found that replacing a phenyl ring with a naphthalen-2-yl group improved activity due to enhanced lipophilic contact, while a naphthalen-1-yl analogue did not show improved potency. acs.org This highlights that the preference for a 1- or 2-naphthyl isomer is highly dependent on the specific topology of the target binding site.

| Feature | 4-(Tert-butoxy)-2-(2-naphthyl)quinoline | Hypothetical 4-(Tert-butoxy)-2-(1-naphthyl)quinoline Analogue |

|---|---|---|

| Molecular Shape | More linear, elongated | More angular, "kinked" |

| Potential for π-Stacking | Requires a binding pocket that accommodates a linear insertion for optimal stacking. | Requires a differently shaped pocket that can accept an angular substituent. |

| Predicted SAR Outcome | Activity is highly dependent on the specific receptor topology. One isomer may show significantly higher potency than the other. acs.orgnih.gov | Activity is highly dependent on the specific receptor topology. One isomer may show significantly higher potency than the other. acs.orgnih.gov |

Strategic Modifications of the Quinoline Core for SAR Exploration

The quinoline nucleus serves as the central scaffold, and its modification is a cornerstone of SAR exploration. nih.govresearchgate.net Introducing various substituents at different positions on the quinoline ring system can fine-tune the molecule's properties, including its binding affinity, selectivity, solubility, and metabolic stability. nih.govbiointerfaceresearch.com

Key positions for modification on the benzo portion of the quinoline ring are C-6 and C-7. The introduction of small substituents at these positions can significantly impact biological activity. For example, SAR studies on other quinoline series have shown that adding electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., halogens like chlorine or fluorine) can modulate the electronic character of the entire aromatic system. nih.govmdpi.com

Electron-donating groups (EDGs) at positions 6 or 7 can increase the electron density of the ring, potentially enhancing interactions with electron-deficient areas of a receptor or improving hydrogen bond acceptor strength of the quinoline nitrogen. mdpi.com

Electron-withdrawing groups (EWGs) can decrease the electron density, which may be favorable for other types of interactions or for altering the molecule's pKa, thereby affecting its ionization state at physiological pH. mdpi.com

The strategic placement of hydrophilic or polar groups can also be used to improve the compound's pharmacokinetic profile, such as increasing water solubility, without negatively impacting the key binding interactions governed by the tert-butoxy and naphthyl groups. nih.gov Preliminary SAR analyses on other quinoline derivatives have suggested that bulky substituents at position-7 can facilitate antiproliferative activity. nih.gov

| Position of Modification | Type of Substituent | Potential Impact | Rationale for Exploration |

|---|---|---|---|

| Position 6 or 7 | Small Halogen (e.g., -F, -Cl) | Modulation of electronic properties; potential for halogen bonding. | To fine-tune binding affinity and metabolic stability. Fluorine substitution is a common strategy to block metabolic oxidation. nih.gov |

| Position 6 or 7 | Methoxy (-OCH₃) | Increased electron density; potential for hydrogen bonding. | To probe for specific interactions with polar residues in the binding pocket. nih.gov |

| Position 6 or 7 | Cyano (-CN) | Strong electron-withdrawing effect; potent hydrogen bond acceptor. | To drastically alter the electronic landscape and explore interactions with hydrogen bond donors. nih.gov |

| Position 8 | Small alkyl or alkoxy group | Potential for steric influence on the orientation of the 4-tert-butoxy group. | To investigate the conformational flexibility of the 4-position substituent and its impact on binding. |

Positional Scanning and Heterocyclic Annulation (e.g., fusion with pyrimidine (B1678525), pyrazoline, or thienyl rings)

Positional scanning of the this compound scaffold would involve the systematic modification of substituent positions on both the quinoline and naphthyl rings. While specific SAR data for this exact molecule is not extensively published, general principles from related 2-arylquinoline series suggest that the substitution pattern on the 2-aryl moiety significantly impacts cytotoxicity in cancer cell lines. For instance, in a series of 2-arylquinolines, derivatives with substituents at the C-6 position of the quinoline ring displayed notable activity against various cancer cell lines. rsc.org

Fusion with a Pyrimidine Ring: The synthesis of pyrimido[4,5-b]quinolines has been a subject of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer properties. nih.gov These fused systems are often synthesized from quinoline precursors. For instance, starting from a suitably functionalized 4-alkoxy-2-arylquinoline, a pyrimidine ring could be constructed. The resulting pyrimido[4,5-b]quinoline derivatives have shown promising activity against various cancer cell lines, and their efficacy is often dependent on the nature and position of substituents. nih.gov

| Modification | General Structure | Observed/Expected Impact on Activity | Reference |

| Parent Compound | This compound | Baseline activity | N/A |

| Pyrimidine Fusion | Pyrimido[4,5-b]quinoline analogue | Potential for enhanced anticancer activity. Substituents on the pyrimidine and quinoline rings are critical for potency. | nih.gov |

| Pyrazoline Fusion | Pyrazolo[3,4-b]quinoline analogue | May exhibit antimicrobial or other biological activities. The substitution pattern on the pyrazole (B372694) ring influences the activity profile. | |

| Thiophene (B33073) Fusion | Thieno[2,3-b]quinoline analogue | Often associated with antitumor and antiparasitic activities. The electronic nature of substituents on the thiophene ring can modulate activity. | mdpi.com |

Fusion with a Pyrazoline Ring: Pyrazoline-containing heterocycles are known to possess a wide range of biological activities, including antimicrobial and anticancer effects. The fusion of a pyrazoline ring to the quinoline scaffold of a this compound analogue would yield a pyrazolo[3,4-b]quinoline derivative. The synthesis of such compounds has been documented, and they have been evaluated for various biological activities.

Fusion with a Thienyl Ring: Thieno[2,3-b]quinolines, formed by the annulation of a thiophene ring to the quinoline core, have demonstrated significant potential as antitumor and antiparasitic agents. mdpi.com The synthesis of these compounds can be achieved through various synthetic routes, and their biological activity is influenced by the substitution pattern on both the thiophene and quinoline rings. For example, some thieno[2,3-b]quinoline derivatives have been identified as inhibitors of protein kinase C isoenzymes and epidermal growth factor receptor (EGFR) tyrosine kinase. mdpi.com

Exploration of Bioisosteric Replacements for Enhanced Specificity or Potency

Bioisosteric replacement is a key strategy in medicinal chemistry to optimize lead compounds by replacing a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic profile. cambridgemedchemconsulting.com

Bioisosteric Replacement of the Tert-butoxy Group: The tert-butyl group is often incorporated into drug candidates to provide steric bulk, which can influence binding to target proteins. However, it can also lead to increased lipophilicity and metabolic instability. chem-space.com Bioisosteric replacements for the tert-butyl group include other bulky, non-polar groups or ring systems.

| Original Group | Bioisosteric Replacement | Rationale for Replacement | Potential Impact | Reference |

| Tert-butoxy | Isopropoxy | Reduce steric hindrance, potentially improve solubility. | May alter binding affinity and selectivity. | N/A |

| Tert-butoxy | Trifluoromethoxy | Modulate electronic properties and metabolic stability. | Can affect lipophilicity and target interactions. | cambridgemedchemconsulting.com |

| Tert-butoxy | Cyclobutyloxy | Maintain steric bulk with a more rigid conformation. | Could enhance binding to specific protein pockets. | chem-space.com |

| 2-Naphthyl | 2-Quinolinyl | Introduce a hydrogen bond acceptor (nitrogen). | May form additional interactions with the target, potentially increasing potency. | nih.gov |

| 2-Naphthyl | 2-Benzothienyl | Alter electronic properties and potential for π-stacking interactions. | Could improve binding affinity and selectivity. | nih.gov |

| 2-Naphthyl | Biphenyl (B1667301) | Increase rotational freedom and explore larger binding pockets. | May lead to different binding modes and activity profiles. | nih.gov |

For the 4-(tert-butoxy) group in this compound, replacing it with smaller alkoxy groups like isopropoxy could probe the steric requirements at this position. Alternatively, introducing fluorine-containing groups such as a trifluoromethoxy group could alter the electronic properties and potentially improve metabolic stability. cambridgemedchemconsulting.com The use of a cyclobutyloxy group could serve as a more rigid bioisostere for the tert-butoxy group, maintaining steric bulk while reducing conformational flexibility. chem-space.com

Bioisosteric Replacement of the 2-Naphthyl Group: The 2-naphthyl group at the 2-position of the quinoline ring is a large, lipophilic aromatic system that likely contributes to the molecule's binding to its biological target through π-π stacking or hydrophobic interactions. Bioisosteric replacement of the naphthyl group with other aromatic or heteroaromatic systems can significantly impact the compound's activity and selectivity.

Replacing the 2-naphthyl group with a 2-quinolinyl or 2-isoquinolinyl moiety introduces a nitrogen atom, which can act as a hydrogen bond acceptor, potentially leading to new interactions with the target protein and enhanced potency. nih.gov The substitution with a benzothiophene (B83047) ring would alter the electronic distribution and steric profile, which could influence binding affinity. nih.gov Replacing the naphthyl group with a biphenyl system offers greater conformational flexibility, which could allow the molecule to adapt to different binding pocket topographies. nih.gov Such a replacement was shown to improve the stability of certain quinoline carboxamide derivatives. nih.gov

Q & A

[Advanced] How can reaction conditions be optimized to improve the yield and purity of 4-(Tert-butoxy)-2-(2-naphthyl)quinoline during synthesis?

Answer: Optimization involves systematic adjustment of catalysts, solvents, and purification techniques. For example:

- Catalyst selection : Rare earth metals (e.g., cerium(III) chloride) enhance regioselectivity in quinoline ring formation .

- Solvent systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while toluene facilitates Friedländer annulation .

- Purification : Gradient column chromatography with silica gel (hexane/EtOAc) resolves sterically hindered byproducts.

Data Table :

| Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| CeCl₃ in DMF | 78 | 95 | |

| Toluene reflux | 65 | 88 |

[Advanced] What advanced spectroscopic and crystallographic methods are critical for characterizing this compound?

Answer:

- X-ray crystallography : Resolves steric effects of the tert-butoxy group and confirms dihedral angles between naphthyl and quinoline moieties .

- ²⁹Si NMR : Detects electronic effects of bulky substituents in coordination complexes .

- DFT calculations : Validate experimental bond lengths and predict frontier molecular orbitals for reactivity studies .

[Advanced] How can researchers evaluate the biological activity of this compound, and what mechanistic insights are prioritized?

Answer:

- In vitro assays : Use enzyme inhibition studies (e.g., kinase assays) to identify IC₅₀ values. Fluorescence polarization detects binding affinity to DNA G-quadruplexes .

- Mechanistic focus : Prioritize interactions with cytochrome P450 enzymes or topoisomerase II via molecular docking and SPR analysis .

[Advanced] How should contradictory data on the compound’s biological activity across studies be resolved?

Answer:

- Statistical validation : Apply ANOVA to compare IC₅₀ values from multiple assays.

- Replicate conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and solvent controls (DMSO ≤0.1%) .

- Meta-analysis : Cross-reference with structurally similar quinolines (e.g., 4-chloro-6-methoxy derivatives) to identify substituent-dependent trends .

[Advanced] What computational strategies are effective for analyzing structure-activity relationships (SAR) of this compound?

Answer:

- 3D-QSAR : CoMFA/CoMSIA models correlate tert-butoxy steric bulk with antimicrobial potency .

- Molecular dynamics : Simulate ligand-receptor binding (e.g., EGFR) over 100 ns trajectories to assess stability of π-π stacking .

- ADMET prediction : SwissADME evaluates bioavailability risks from the naphthyl group’s logP (~4.2) .

[Advanced] What degradation pathways dominate under accelerated stability testing, and how are they monitored?

Answer:

- Hydrolytic degradation : LC-MS identifies cleavage of the tert-butoxy group to form 4-hydroxy-2-(2-naphthyl)quinoline at pH < 3 .

- Photodegradation : UV-Vis tracks λmax shifts under ICH Q1B conditions; quenchers like BHT reduce radical formation .

[Advanced] How can this compound be tailored for coordination chemistry applications?

Answer:

- Ligand design : Introduce pyridyl or carboxylate groups at the 8-position to enhance metal chelation .

- Spectroscopic analysis : EPR and XANES confirm oxidation states in Cu(II) or Fe(III) complexes .

[Advanced] What safety protocols are essential for handling intermediates like 4-azidoquinoline derivatives?

Answer:

- Engineering controls : Use explosion-proof fume hoods for azide reactions .

- Waste treatment : Neutralize azides with NaNO₂/HCl before disposal .

- PPE : Nitrile gloves and face shields mitigate splashes during scale-up .

[Advanced] What strategies enable enantioselective synthesis of chiral quinoline derivatives?

Answer:

- Chiral auxiliaries : (S)-BINOL-phosphoric acid catalysts induce >90% ee in asymmetric Heck reactions .

- Analytical validation : Chiral HPLC (Chiralpak IA column) resolves enantiomers; CD spectroscopy confirms absolute configuration .

[Advanced] How can findings from materials science inform medicinal applications of this compound?

Answer:

- Cross-disciplinary integration : Its π-conjugated backbone (studied in organic semiconductors ) predicts intercalation with DNA for anticancer drug design.

- Polymer compatibility : PEGylation (from polymer studies ) improves aqueous solubility for in vivo testing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.